BenchChemオンラインストアへようこそ!

N-(4-aminophenyl)-1-benzofuran-2-carboxamide

Monoamine oxidase B MAO-B inhibitor neurodegeneration

Why choose this compound? It is the only documented benzofuran-2-carboxamide with a confirmed 4-aminophenyl substitution that delivers sub-nanomolar MAO-B inhibition (IC50 5.1–5.3 nM) and >2500-fold selectivity over MAO-A—a profile not replicated by generic analogs. Its dual VAP-1 inhibition (IC50 32 nM) uniquely enables polypharmacology studies in neurodegeneration and neuroinflammation. The para-amino group serves as a reactive handle for sulfonylation, yielding antitubercular derivatives (MIC 64 µg/mL). With a calculated XLogP3 of 3.0, it is optimized for passive BBB penetration, making it a superior probe for CNS PK/PD studies. Procuring the precise N-(4-aminophenyl) substitution guarantees the reported selectivity fingerprint.

Molecular Formula C15H12N2O2
Molecular Weight 252.273
CAS No. 443291-26-7
Cat. No. B2978251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminophenyl)-1-benzofuran-2-carboxamide
CAS443291-26-7
Molecular FormulaC15H12N2O2
Molecular Weight252.273
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)N
InChIInChI=1S/C15H12N2O2/c16-11-5-7-12(8-6-11)17-15(18)14-9-10-3-1-2-4-13(10)19-14/h1-9H,16H2,(H,17,18)
InChIKeyQVFWXFHUDRVMCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Aminophenyl)-1-benzofuran-2-carboxamide (CAS 443291-26-7) Chemical Profile and Procurement Baseline


N-(4-Aminophenyl)-1-benzofuran-2-carboxamide (CAS 443291-26-7; synonyms: Benzofuran-2-carboxylic acid (4-amino-phenyl)-amide; N-(4-Aminophenyl)benzofuran-2-carboxamide) is a benzofuran-2-carboxamide derivative with a molecular formula of C15H12N2O2 and a molecular weight of 252.27 g/mol [1]. This compound is characterized by a benzofuran core linked via a carboxamide bridge to a 4-aminophenyl moiety, featuring a calculated XLogP3 of 3.0 and a topological polar surface area of 68.3 Ų [2]. It has been identified in authoritative bioactivity databases as a ligand for human monoamine oxidases (MAO-A and MAO-B) and vascular adhesion protein-1 (VAP-1) [3][4]. Additionally, it serves as a key synthetic intermediate in the preparation of substituted benzofuran sulfonamide derivatives with reported antimycobacterial activity [5].

Why In-Class Substitution of N-(4-Aminophenyl)-1-benzofuran-2-carboxamide May Compromise Experimental Outcomes


Benzofuran-2-carboxamide derivatives exhibit substantial variation in biological activity profiles depending on N-aryl substitution patterns [1]. While the benzofuran-2-carboxamide scaffold is common to numerous research compounds, the specific 4-aminophenyl substitution in CAS 443291-26-7 confers a distinct selectivity fingerprint—sub-nanomolar MAO-B inhibition with >2500-fold selectivity over MAO-A—that is not preserved across closely related analogs [2]. Substitution of the para-amino group, as in the synthesis of sulfonamide derivatives, completely redirects the biological target profile from MAO/VAP-1 inhibition toward antimycobacterial applications [3]. Furthermore, computed physicochemical properties such as the specific XLogP3 value of 3.0 are intrinsic to this exact substitution pattern and directly influence blood-brain barrier penetration potential, a parameter that would shift unpredictably with any structural modification [4]. Consequently, procurement of generic benzofuran-2-carboxamides without verification of the precise N-(4-aminophenyl) substitution is unlikely to replicate the documented activity profile and may yield divergent experimental results.

Quantitative Differentiation of N-(4-Aminophenyl)-1-benzofuran-2-carboxamide Versus In-Class Analogs and Established Inhibitors


MAO-B Inhibition Potency and Isoform Selectivity of N-(4-Aminophenyl)-1-benzofuran-2-carboxamide Compared to Selegiline and Rasagiline

N-(4-Aminophenyl)-1-benzofuran-2-carboxamide demonstrates sub-nanomolar inhibition of human recombinant MAO-B (IC50 = 5.10–5.30 nM) while exhibiting only weak inhibition of MAO-A (IC50 = 13,000 nM), yielding a calculated selectivity index (SI = MAO-A IC50 / MAO-B IC50) of approximately 2500 [1][2]. In direct comparison to the clinically established MAO-B inhibitors selegiline and rasagiline, the compound exhibits superior MAO-B potency and dramatically improved isoform selectivity [3].

Monoamine oxidase B MAO-B inhibitor neurodegeneration Parkinson's disease selectivity index

Dual MAO-B and VAP-1 Inhibitory Profile of N-(4-Aminophenyl)-1-benzofuran-2-carboxamide

Beyond MAO-B inhibition, N-(4-Aminophenyl)-1-benzofuran-2-carboxamide exhibits potent inhibition of human vascular adhesion protein-1 (VAP-1/SSAO) with an IC50 of 32 nM [1]. This dual-target profile distinguishes the compound from classical MAO-B inhibitors such as selegiline and rasagiline, which do not significantly engage VAP-1 at comparable concentrations [2]. The VAP-1 inhibitory potency is comparable to dedicated VAP-1 tool compounds such as VAP-1-IN-2 (human VAP-1 IC50 = 25 nM) .

VAP-1 SSAO vascular adhesion protein-1 inflammation dual inhibitor

Computed Physicochemical Properties of N-(4-Aminophenyl)-1-benzofuran-2-carboxamide Relative to CNS-Targeted MAO-B Inhibitors

N-(4-Aminophenyl)-1-benzofuran-2-carboxamide possesses a computed XLogP3 value of 3.0, which falls within the optimal range (2–4) for passive blood-brain barrier (BBB) penetration [1]. This lipophilicity is elevated compared to the clinically used MAO-B inhibitors selegiline (LogP ≈ 2.2–2.7) [2] and rasagiline (LogP ≈ 1.8–2.6) [3], potentially conferring enhanced CNS distribution.

blood-brain barrier CNS penetration lipophilicity drug-likeness XLogP3

N-(4-Aminophenyl)-1-benzofuran-2-carboxamide as a Synthetic Intermediate for Antimycobacterial Benzofuran Sulfonamides

N-(4-Aminophenyl)-1-benzofuran-2-carboxamide serves as the core scaffold for the synthesis of substituted benzofuran sulfonamide derivatives via reaction with aromatic sulfonyl chlorides [1]. Among 26 synthesized derivatives, the benzofuran-based sulfonamides Xa and Xu exhibited the most potent in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, each with a minimum inhibitory concentration (MIC) of 64 µg/mL [1].

antitubercular Mycobacterium tuberculosis synthetic intermediate sulfonamide derivatization

Optimal Research Applications for N-(4-Aminophenyl)-1-benzofuran-2-carboxamide Based on Verified Differentiation Data


High-Selectivity MAO-B Inhibition in Neurodegenerative Disease Models

Due to its sub-nanomolar MAO-B IC50 and >2500-fold selectivity over MAO-A [1], N-(4-Aminophenyl)-1-benzofuran-2-carboxamide is ideally suited for in vitro and ex vivo studies of MAO-B inhibition in Parkinson's disease and other synucleinopathy models where minimizing off-target MAO-A engagement is critical to avoid tyramine-induced hypertensive responses. The compound's high selectivity profile provides a cleaner pharmacological tool compared to less selective MAO-B inhibitors like rasagiline (SI ≈ 21) [2].

Dual MAO-B/VAP-1 Target Engagement Studies in Neuroinflammation

The compound's potent inhibition of both MAO-B (IC50 = 5.10–5.30 nM) [1] and VAP-1 (IC50 = 32 nM) [3] enables investigation of dual-target pharmacology in models where neuroinflammation and monoaminergic dysfunction intersect, such as multiple sclerosis, Alzheimer's disease, and post-stroke recovery. This dual profile distinguishes the compound from mono-targeted MAO-B inhibitors and provides a unique research probe for polypharmacology studies.

Scaffold for Antimycobacterial Benzofuran Sulfonamide Synthesis

As documented by Shelke et al. (2022), the 4-aminophenyl moiety provides a reactive handle for sulfonylation with aromatic sulfonyl chlorides, yielding substituted benzofuran derivatives with in vitro activity against M. tuberculosis H37Rv [4]. The most potent derivatives (Xa and Xu) achieved MIC values of 64 µg/mL, validating the scaffold's utility as a starting point for medicinal chemistry optimization of novel antitubercular agents [4].

CNS Penetration Studies Leveraging Favorable Physicochemical Properties

With a computed XLogP3 of 3.0—favorably positioned for passive BBB diffusion and elevated relative to selegiline (LogP ≈ 2.2–2.7) [5]—this compound is a suitable candidate for preclinical pharmacokinetic studies investigating brain exposure and target engagement. Researchers may utilize this compound to benchmark CNS penetration of benzofuran-based MAO-B inhibitors against established clinical comparators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-aminophenyl)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.